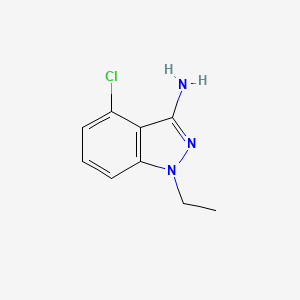

4-Chloro-1-ethyl-1H-indazol-3-amine

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

4-chloro-1-ethylindazol-3-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H10ClN3/c1-2-13-7-5-3-4-6(10)8(7)9(11)12-13/h3-5H,2H2,1H3,(H2,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QVSAXMOYEMOPII-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN1C2=C(C(=CC=C2)Cl)C(=N1)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H10ClN3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80650966 | |

| Record name | 4-Chloro-1-ethyl-1H-indazol-3-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80650966 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

195.65 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1015846-49-7 | |

| Record name | 4-Chloro-1-ethyl-1H-indazol-3-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80650966 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

4-Chloro-1-ethyl-1H-indazol-3-amine structure elucidation

<An In-Depth Technical Guide to the Structure Elucidation of 4-Chloro-1-ethyl-1H-indazol-3-amine

Introduction

The indazole scaffold is a privileged heterocyclic motif frequently encountered in medicinal chemistry, with derivatives exhibiting a wide array of biological activities.[1][2] The precise determination of the molecular structure of novel indazole analogs is a critical first step in any drug discovery and development pipeline, as structure dictates function. This guide provides a comprehensive, technically-grounded framework for the complete structure elucidation of a specific, substituted indazole: this compound.

This document moves beyond a simple recitation of analytical techniques. It is designed to provide a cohesive narrative, explaining the why behind each experimental choice and demonstrating how data from multiple, orthogonal analytical methods are synthesized to build an unassailable structural hypothesis. We will operate under the guiding principles of scientific integrity, ensuring that each step is self-validating and grounded in established chemical principles.

The target molecule, this compound, possesses several key structural features that will guide our analytical strategy: a disubstituted benzene ring, a pyrazole fused system, a primary amine, and an ethyl substituent on a nitrogen atom. Our approach will systematically confirm the presence and connectivity of these features.

Molecular Blueprint: Initial Assessment

-

Molecular Formula: C₉H₁₀ClN₃

-

Molecular Weight: 195.65 g/mol

-

Core Structure: 3-aminoindazole, a bicyclic aromatic heterocycle.[3][4]

Our elucidation will follow a logical progression, beginning with the foundational techniques of mass spectrometry and infrared spectroscopy to confirm the molecular weight and key functional groups. We will then delve into the powerful world of Nuclear Magnetic Resonance (NMR) spectroscopy to map out the carbon-hydrogen framework and establish atom-to-atom connectivity. Finally, we will consider X-ray crystallography as the ultimate arbiter of the three-dimensional structure.

Part 1: Foundational Analysis - Confirming the Pieces

High-Resolution Mass Spectrometry (HRMS): The Molecular Formula Cornerstone

The initial and most fundamental question in structure elucidation is the molecular formula. Low-resolution mass spectrometry can be misleading, but HRMS provides the requisite mass accuracy to confidently determine the elemental composition.

Experimental Protocol: HRMS Analysis

-

Sample Preparation: Dissolve approximately 1 mg of the synthesized this compound in 1 mL of a suitable solvent (e.g., methanol or acetonitrile).

-

Instrumentation: Utilize an Orbitrap or Time-of-Flight (TOF) mass spectrometer, capable of mass accuracy below 5 ppm.

-

Ionization: Employ electrospray ionization (ESI) in positive ion mode, as the amine functionality is readily protonated.

-

Data Acquisition: Acquire the full scan mass spectrum over a range of m/z 100-500.

-

Data Analysis: Identify the protonated molecular ion peak, [M+H]⁺. The presence of a chlorine atom will be evident from the characteristic M+2 isotopic peak with an intensity approximately one-third that of the molecular ion peak. Calculate the theoretical exact mass for C₉H₁₁ClN₃⁺ and compare it to the experimentally observed mass.

Expected Data & Interpretation

| Parameter | Expected Value | Rationale |

| [M+H]⁺ (³⁵Cl) | 196.0636 | Calculated exact mass for C₉H₁₁³⁵ClN₃⁺ |

| [M+2+H]⁺ (³⁷Cl) | 198.0607 | Calculated exact mass for C₉H₁₁³⁷ClN₃⁺ |

| Isotopic Ratio | ~3:1 | Natural abundance of ³⁵Cl to ³⁷Cl isotopes. |

Confirmation of the measured exact mass to within 5 ppm of the theoretical value provides unequivocal evidence for the molecular formula C₉H₁₀ClN₃.

Fourier-Transform Infrared (FTIR) Spectroscopy: Functional Group Fingerprinting

FTIR spectroscopy is a rapid and non-destructive technique that provides valuable information about the functional groups present in a molecule. For our target compound, we expect to see characteristic absorptions for the N-H bonds of the amine, C-H bonds of the aromatic ring and ethyl group, C=C and C=N bonds of the indazole core, and the C-Cl bond.

Experimental Protocol: FTIR Analysis

-

Sample Preparation: Prepare a KBr pellet by grinding a small amount of the solid sample with dry potassium bromide. Alternatively, use an Attenuated Total Reflectance (ATR) accessory for direct analysis of the solid.

-

Data Acquisition: Record the spectrum from 4000 to 400 cm⁻¹.

-

Data Analysis: Identify and assign the characteristic absorption bands.

Expected Data & Interpretation

| Wavenumber (cm⁻¹) | Vibration Type | Functional Group |

| 3450-3300 | N-H stretch (asymmetric & symmetric) | Primary Amine (-NH₂) |

| 3100-3000 | C-H stretch | Aromatic C-H |

| 2980-2850 | C-H stretch (asymmetric & symmetric) | Aliphatic C-H (Ethyl group) |

| 1640-1600 | N-H bend | Primary Amine (-NH₂) |

| 1610-1450 | C=C and C=N stretch | Indazole aromatic rings |

| 850-550 | C-Cl stretch | Aryl Halide |

The presence of these characteristic bands provides strong, corroborating evidence for the proposed functional groups within the molecular structure.[5]

Part 2: Unraveling Connectivity - The Power of NMR

Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful tool for determining the detailed structure of organic molecules in solution.[6] We will employ a suite of 1D and 2D NMR experiments to piece together the molecular puzzle.

¹H NMR Spectroscopy: Proton Environment Mapping

¹H NMR provides information about the number of different types of protons, their chemical environment, and their proximity to other protons.

Experimental Protocol: ¹H NMR

-

Sample Preparation: Dissolve 5-10 mg of the sample in ~0.6 mL of a deuterated solvent (e.g., DMSO-d₆ or CDCl₃).

-

Data Acquisition: Acquire the spectrum on a 400 MHz or higher field NMR spectrometer.

-

Data Analysis: Analyze chemical shifts, integration, and coupling patterns (multiplicity).

Predicted ¹H NMR Data (in DMSO-d₆)

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment | Rationale |

| ~7.5-7.0 | Multiplet | 3H | Ar-H | Protons on the benzene ring. |

| ~5.5 | Broad Singlet | 2H | -NH₂ | Exchangeable protons of the primary amine. |

| ~4.2 | Quartet | 2H | -CH₂- | Methylene protons of the ethyl group, split by the methyl protons. |

| ~1.4 | Triplet | 3H | -CH₃ | Methyl protons of the ethyl group, split by the methylene protons. |

¹³C NMR Spectroscopy: The Carbon Skeleton

¹³C NMR spectroscopy provides a map of the carbon framework of the molecule.

Experimental Protocol: ¹³C NMR

-

Sample Preparation: Same as for ¹H NMR.

-

Data Acquisition: Acquire a proton-decoupled ¹³C NMR spectrum.

-

Data Analysis: Identify the number of unique carbon signals and their chemical shifts.

Predicted ¹³C NMR Data (in DMSO-d₆)

| Chemical Shift (δ, ppm) | Assignment | Rationale |

| ~150-140 | C3, C7a | Aromatic carbons attached to nitrogen. |

| ~130-110 | C4, C5, C6, C7 | Aromatic carbons of the benzene ring. |

| ~40 | -CH₂- | Methylene carbon of the ethyl group. |

| ~15 | -CH₃ | Methyl carbon of the ethyl group. |

2D NMR Spectroscopy: Establishing Connections

While 1D NMR provides a wealth of information, 2D NMR experiments are essential for unambiguously connecting the atoms.

COSY (Correlation Spectroscopy): Identifies protons that are coupled to each other (typically separated by 2-3 bonds). We would expect to see a correlation between the methylene and methyl protons of the ethyl group.

HSQC (Heteronuclear Single Quantum Coherence): Correlates protons directly to the carbons they are attached to. This allows for the definitive assignment of the -CH₂, -CH₃, and aromatic C-H signals in the ¹³C spectrum.

HMBC (Heteronuclear Multiple Bond Correlation): Shows correlations between protons and carbons over 2-3 bonds. This is crucial for piecing together the entire structure. Key expected correlations include:

-

The -CH₂ protons of the ethyl group to the N1-substituted carbon of the indazole ring.

-

The aromatic protons to their neighboring carbons, confirming the substitution pattern.

-

The amine protons to the C3 carbon.

The combination of these NMR experiments allows for the complete and unambiguous assignment of all proton and carbon signals, confirming the proposed structure of this compound.

Part 3: Definitive Proof - X-ray Crystallography

While the spectroscopic data provides an overwhelming case for the proposed structure, single-crystal X-ray crystallography provides the ultimate, irrefutable proof of the molecular structure in the solid state.[7][8] It yields precise bond lengths, bond angles, and the three-dimensional arrangement of the atoms.

Experimental Protocol: X-ray Crystallography

-

Crystal Growth: Grow a suitable single crystal of the compound. This is often the most challenging step and may require screening various solvents and crystallization techniques (e.g., slow evaporation, vapor diffusion).

-

Data Collection: Mount a suitable crystal on a diffractometer and collect diffraction data.

-

Structure Solution and Refinement: Solve the phase problem and refine the structural model to obtain the final crystal structure.

A successful crystal structure would confirm the connectivity of all atoms, the planarity of the indazole ring system, and the specific substitution pattern, leaving no doubt as to the identity of the compound.

Visualizing the Elucidation Process

The following diagrams illustrate the logical workflow and key relationships in the structure elucidation of this compound.

Caption: Workflow for the structure elucidation of this compound.

Caption: Numbered structure of this compound.

Conclusion

References

- 1. chemrxiv.org [chemrxiv.org]

- 2. Design, Synthesis and Antitumor Activity of 1H-indazole-3-amine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 3. m.youtube.com [m.youtube.com]

- 4. 1H-indazol-3-amine | C7H7N3 | CID 13399 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. instanano.com [instanano.com]

- 6. sites.esa.ipb.pt [sites.esa.ipb.pt]

- 7. benchchem.com [benchchem.com]

- 8. mdpi.com [mdpi.com]

A Comprehensive Technical Guide to 4-Chloro-1-ethyl-1H-indazol-3-amine: A Privileged Scaffold in Medicinal Chemistry

Abstract

This technical guide provides an in-depth exploration of 4-Chloro-1-ethyl-1H-indazol-3-amine, a heterocyclic compound of significant interest in contemporary drug discovery and development. Identified by its CAS number 1015846-49-7, this molecule belongs to the 3-aminoindazole class, a well-established "privileged scaffold" in medicinal chemistry. Such scaffolds are molecular frameworks that are capable of binding to multiple biological targets, making them valuable starting points for the development of novel therapeutics. This guide will detail the chemical properties, a plausible and robust synthesis pathway, and the established and potential applications of this compound, with a particular focus on its role as a key building block for kinase inhibitors. The content is tailored for researchers, scientists, and drug development professionals, offering both foundational knowledge and actionable insights for leveraging this compound in their research endeavors.

Introduction: The Significance of the 3-Aminoindazole Core

The 1H-indazole-3-amine moiety is a cornerstone in the design of numerous biologically active compounds. Its rigid bicyclic structure, coupled with the hydrogen bond donating and accepting capabilities of the 3-amino group and the pyrazole nitrogen atoms, allows for effective interactions with the hinge region of various protein kinases.[1] Kinases are a class of enzymes that play a critical role in cellular signaling pathways, and their dysregulation is a hallmark of many diseases, including cancer and inflammatory disorders. Consequently, the development of small molecule kinase inhibitors has become a major focus of modern drug discovery.

The subject of this guide, this compound, is a functionalized derivative of this core structure. The strategic placement of a chlorine atom at the 4-position and an ethyl group at the N-1 position of the indazole ring can significantly influence the molecule's physicochemical properties, metabolic stability, and binding affinity to target proteins. Understanding the synthesis and reactivity of this specific derivative is therefore crucial for its effective utilization in the generation of compound libraries for high-throughput screening and lead optimization.

Physicochemical and Safety Profile

A thorough understanding of the physical, chemical, and safety properties of a compound is paramount for its handling, application in synthesis, and incorporation into drug development pipelines.

Chemical Properties

The key chemical properties of this compound are summarized in the table below.

| Property | Value | Source |

| CAS Number | 1015846-49-7 | [1] |

| Molecular Formula | C₉H₁₀ClN₃ | [1] |

| Molecular Weight | 195.65 g/mol | [1] |

| Appearance | Solid (form) | [1] |

| InChI | 1S/C9H10ClN3/c1-2-13-7-5-3-4-6(10)8(7)9(11)12-13/h3-5H,2H2,1H3,(H2,11,12) | [1] |

| SMILES | CCn1nc(N)c2c(Cl)cccc12 | [1] |

Safety and Handling

According to available safety data, this compound is classified as acutely toxic if swallowed.[1] Appropriate personal protective equipment (PPE), including gloves, lab coat, and eye protection, should be worn when handling this compound. All work should be conducted in a well-ventilated fume hood.

| Hazard Information | Details |

| GHS Pictogram | GHS06 (Skull and Crossbones) |

| Signal Word | Danger |

| Hazard Statement | H301: Toxic if swallowed |

| Precautionary Statement | P301 + P310: IF SWALLOWED: Immediately call a POISON CENTER/doctor |

| Storage Class | 6.1C: Combustible, acute toxic Cat. 3 / toxic compounds or compounds which cause chronic effects |

Synthesis and Purification

Proposed Synthetic Pathway

The proposed synthesis involves the formation of the 4-chloro-1H-indazol-3-amine precursor, followed by a regioselective N-ethylation.

References

An In-depth Technical Guide to 4-Chloro-1-ethyl-1H-indazol-3-amine: Properties, Synthesis, and Analytical Methodologies

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the physical, chemical, and analytical characteristics of 4-Chloro-1-ethyl-1H-indazol-3-amine. As a substituted 3-aminoindazole, this compound represents a class of heterocyclic structures with significant potential in medicinal chemistry and drug discovery. This document synthesizes available data to offer insights into its molecular structure, physicochemical properties, a plausible synthetic route, and detailed analytical protocols for its characterization. While specific experimental data for this exact molecule is limited in publicly accessible literature, this guide leverages data from closely related analogs to provide a robust framework for researchers. All protocols are presented with an emphasis on the underlying scientific principles to ensure both accuracy and reproducibility.

Introduction: The Significance of Substituted 3-Aminoindazoles

The indazole scaffold is a privileged heterocyclic motif in medicinal chemistry, with numerous derivatives exhibiting a wide range of biological activities, including anti-tumor, anti-inflammatory, and antiviral properties. The 3-aminoindazole core, in particular, serves as a crucial pharmacophore and a versatile synthetic intermediate. The introduction of substituents onto the indazole ring system, such as the chloro group at the 4-position and the ethyl group at the N1-position of the pyrazole ring, allows for the fine-tuning of the molecule's steric and electronic properties. This modulation can significantly impact its pharmacokinetic and pharmacodynamic profile, making compounds like this compound valuable building blocks in the design of novel therapeutics. A notable example of the importance of this class of compounds is their use as key intermediates in the synthesis of potent therapeutics like Lenacapavir, an HIV-1 capsid inhibitor[1][2].

Molecular and Physicochemical Profile

A thorough understanding of the physical and chemical properties of a compound is fundamental for its application in research and development. This section details the known and predicted characteristics of this compound.

Molecular Structure and Identifiers

The molecular structure of this compound is characterized by a bicyclic indazole core with a chlorine atom at position 4, an ethyl group at the N-1 position, and an amine group at position 3.

| Identifier | Value |

| IUPAC Name | This compound |

| CAS Number | 1015846-49-7 |

| Molecular Formula | C₉H₁₀ClN₃ |

| Molecular Weight | 195.65 g/mol |

| SMILES | CCn1nc(N)c2c(Cl)cccc12 |

| InChI | 1S/C9H10ClN3/c1-2-13-7-5-3-4-6(10)8(7)9(11)12-13/h3-5H,2H2,1H3,(H2,11,12) |

Physicochemical Properties

| Property | Value (Predicted/Inferred) | Justification/Reference Compound |

| Appearance | Solid | Vendor information. |

| Melting Point | Not available | Data for the related 5-chloro-3-phenyl-1H-indazole is 109-112 °C, suggesting a crystalline solid nature for the class[3]. |

| Boiling Point | Not available | High boiling points are expected for such heterocyclic structures. The related 7-bromo-4-chloro-1H-indazol-3-amine has a predicted boiling point of approximately 453.4 ± 40.0 °C[4]. |

| Solubility | Likely soluble in organic solvents such as DMSO, DMF, and alcohols. Limited solubility in water is expected. | A general understanding of solubility for similar organic molecules in drug discovery is that they are often soluble in organic solvents used for reactions and analysis[5]. |

| pKa | Estimated range of 2.5 - 4.0 for the conjugate acid. | The amino group at the 3-position imparts basic properties. However, the electron-withdrawing effects of the chloro-substituted benzene ring and the pyrazole ring reduce the basicity. The pKa of the conjugate acid of the structurally similar 7-bromo-4-chloro-1-(2,2-difluoroethyl)-1H-indazol-3-amine is estimated to be in this range[1]. |

Synthesis and Purification Workflow

A robust and reproducible synthetic route is paramount for obtaining high-purity material for research and development. While a specific protocol for this compound is not published, a plausible and efficient synthesis can be designed based on established methodologies for related 3-aminoindazoles[1][2]. The proposed pathway starts from a commercially available substituted benzonitrile.

Proposed Synthetic Pathway

The synthesis of this compound can be envisioned in a two-step process starting from 2,6-dichlorobenzonitrile, a common precursor for related indazoles. The first step would be a nucleophilic aromatic substitution (SNAAr) reaction with ethylamine to introduce the ethyl group at one of the chloro-positions. This would be followed by a cyclization reaction with hydrazine to form the desired 3-aminoindazole ring.

Caption: Proposed two-step synthesis of this compound.

Detailed Experimental Protocol

Step 1: Synthesis of 2-Chloro-6-(ethylamino)benzonitrile

-

To a solution of 2,6-dichlorobenzonitrile (1.0 eq) in dimethyl sulfoxide (DMSO), add potassium carbonate (K₂CO₃, 2.0 eq).

-

Add ethylamine (2.0 M solution in THF, 1.5 eq) dropwise to the stirring mixture at room temperature.

-

Heat the reaction mixture to 80-100 °C and monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

-

Upon completion, cool the reaction to room temperature and pour it into ice-water.

-

Extract the aqueous layer with ethyl acetate.

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to afford 2-chloro-6-(ethylamino)benzonitrile.

Step 2: Synthesis of this compound

-

Dissolve the intermediate, 2-chloro-6-(ethylamino)benzonitrile (1.0 eq), in ethanol.

-

Add hydrazine hydrate (N₂H₄·H₂O, 5.0 eq) to the solution.

-

Reflux the reaction mixture and monitor its progress by TLC or LC-MS.

-

After the reaction is complete, cool the mixture to room temperature.

-

Remove the solvent under reduced pressure.

-

Add water to the residue and extract the product with ethyl acetate.

-

Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate in vacuo.

-

Purify the crude product by recrystallization or column chromatography to yield pure this compound.

Analytical Characterization Workflow

Unambiguous characterization of the synthesized compound is critical to confirm its identity and purity. A combination of spectroscopic and chromatographic techniques should be employed.

Caption: A comprehensive workflow for the analytical characterization.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for the structural elucidation of organic molecules.

-

¹H NMR Spectroscopy: The proton NMR spectrum is expected to show distinct signals for the aromatic protons, the ethyl group protons (a quartet for the -CH₂- and a triplet for the -CH₃), and a broad singlet for the amine (-NH₂) protons. The exact chemical shifts and coupling constants will be influenced by the electronic environment created by the chloro and amino substituents.

-

¹³C NMR Spectroscopy: The carbon NMR spectrum will provide information on the number of unique carbon atoms in the molecule. The spectrum should display signals corresponding to the aromatic carbons, the two carbons of the ethyl group, and the carbon atoms of the indazole core.

Mass Spectrometry (MS)

Mass spectrometry is used to determine the molecular weight of the compound and can provide information about its isotopic distribution. For this compound, the mass spectrum should show a molecular ion peak (M⁺) or a protonated molecular ion peak ([M+H]⁺) corresponding to its molecular weight (195.65 g/mol ). The characteristic isotopic pattern of chlorine (³⁵Cl and ³⁷Cl in an approximate 3:1 ratio) should be observable in the molecular ion cluster.

Infrared (IR) Spectroscopy

IR spectroscopy is useful for identifying the functional groups present in a molecule. The IR spectrum of this compound is expected to show characteristic absorption bands for:

-

N-H stretching of the primary amine (typically in the range of 3300-3500 cm⁻¹).

-

C-H stretching of the aromatic and aliphatic groups (around 2850-3100 cm⁻¹).

-

C=N and C=C stretching of the indazole ring (in the fingerprint region, 1400-1600 cm⁻¹).

-

C-Cl stretching (typically below 800 cm⁻¹).

Chemical Reactivity and Stability

The chemical reactivity of this compound is primarily dictated by the 3-amino group and the substituted indazole ring system.

-

N-Functionalization: The primary amine at the 3-position is nucleophilic and can readily undergo reactions such as acylation, alkylation, and sulfonylation.

-

Electrophilic Aromatic Substitution: The benzene portion of the indazole ring can undergo electrophilic aromatic substitution, although the chloro substituent is deactivating.

-

Cross-Coupling Reactions: The chloro group at the 4-position can potentially participate in transition metal-catalyzed cross-coupling reactions, such as Suzuki or Buchwald-Hartwig couplings, allowing for further diversification of the scaffold.

-

Oxidative Rearrangement: 3-Aminoindazoles have been shown to undergo oxidative rearrangement reactions to form other heterocyclic systems, such as 1,2,3-benzotriazin-4(3H)-ones, under specific conditions[6].

The compound should be stored in a cool, dry, and well-ventilated area, away from strong oxidizing agents.

Safety and Handling

This compound is classified as acutely toxic if swallowed.

-

GHS Pictogram: GHS06 (Skull and Crossbones)

-

Signal Word: Danger

-

Hazard Statement: H301: Toxic if swallowed.

-

Precautionary Statement: P301 + P310: IF SWALLOWED: Immediately call a POISON CENTER/doctor.

Handling Precautions:

-

Use personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat.

-

Handle the compound in a well-ventilated area or a chemical fume hood to avoid inhalation of dust.

-

Avoid contact with skin and eyes. In case of contact, rinse immediately with plenty of water.

-

Do not eat, drink, or smoke when handling this chemical.

Conclusion

This compound is a valuable heterocyclic building block with significant potential in drug discovery and development. This technical guide has provided a comprehensive overview of its known and predicted properties, a plausible synthetic route, and a detailed workflow for its analytical characterization. While some experimental data for this specific molecule remains to be published, the information presented here, based on sound chemical principles and data from closely related analogs, offers a solid foundation for researchers working with this and similar compounds. Adherence to the outlined synthetic and analytical protocols, along with strict observance of the safety guidelines, will enable the successful and safe utilization of this compound in advancing chemical and pharmaceutical research.

References

An In-depth Technical Guide to the Spectroscopic Profile of 4-Chloro-1-ethyl-1H-indazol-3-amine

Executive Summary

4-Chloro-1-ethyl-1H-indazol-3-amine is a substituted indazole derivative with potential applications in medicinal chemistry and drug discovery. A thorough understanding of its structural and electronic properties is paramount for its effective utilization. This guide provides a detailed, predicted spectroscopic characterization, including Proton Nuclear Magnetic Resonance (¹H NMR), Carbon-13 Nuclear Magnetic Resonance (¹³C NMR), Mass Spectrometry (MS), and Infrared (IR) Spectroscopy. Each section elucidates the predicted spectral features, the scientific rationale for these predictions based on established principles and data from related structures, and standardized protocols for experimental data acquisition.

Molecular Structure and Key Features

This compound possesses a bicyclic indazole core, functionalized with a chlorine atom at the 4-position, an ethyl group at the N1 position, and an amine group at the 3-position. These features dictate its spectroscopic behavior.

Caption: Molecular structure of this compound.

Predicted ¹H NMR Spectroscopy

The ¹H NMR spectrum is predicted to exhibit distinct signals corresponding to the aromatic protons of the indazole ring, the protons of the N-ethyl group, and the amine protons. The chemical shifts are influenced by the electron-withdrawing effect of the chlorine atom and the overall aromatic system.

Predicted ¹H NMR Data

Solvent: CDCl₃, Reference: TMS (0.00 ppm)

| Protons | Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration | Coupling Constant (J, Hz) | Rationale |

| H7 | 7.50 - 7.60 | d | 1H | ~8.0 | Deshielded due to proximity to the pyrazole ring nitrogen. |

| H5 | 7.20 - 7.30 | d | 1H | ~8.0 | Influenced by the adjacent chlorine atom. |

| H6 | 7.00 - 7.10 | t | 1H | ~8.0 | Coupled to both H5 and H7. |

| NH₂ | 4.50 - 5.50 | br s | 2H | - | Broad signal due to quadrupole broadening and potential exchange. |

| N-CH₂ | 4.20 - 4.30 | q | 2H | ~7.2 | Ethyl group methylene protons, deshielded by the adjacent nitrogen. |

| N-CH₂-CH₃ | 1.40 - 1.50 | t | 3H | ~7.2 | Ethyl group methyl protons. |

Causality of Experimental Choices

-

Solvent Selection (CDCl₃): Deuterated chloroform (CDCl₃) is a standard choice for non-polar to moderately polar organic molecules, offering good solubility and a clean spectral window. For compounds with exchangeable protons like amines, DMSO-d₆ could also be used to sharpen the NH₂ signal and observe its coupling to other protons.

-

Reference Standard (TMS): Tetramethylsilane (TMS) is the universally accepted internal standard for ¹H NMR due to its chemical inertness and single, sharp signal at a high-field position (0.00 ppm), which rarely overlaps with analyte signals.

Experimental Protocol: ¹H NMR Spectroscopy

-

Sample Preparation: Dissolve approximately 5-10 mg of this compound in ~0.7 mL of deuterated chloroform (CDCl₃) containing 0.03% (v/v) TMS in a clean, dry NMR tube.

-

Instrument Setup:

-

Spectrometer: 400 MHz (or higher) NMR spectrometer.

-

Probe: Standard 5 mm broadband probe.

-

Temperature: 298 K.

-

-

Data Acquisition:

-

Acquire a standard one-dimensional proton spectrum.

-

Typical parameters: 16-32 scans, spectral width of ~16 ppm, acquisition time of ~2-4 seconds, and a relaxation delay of 1-2 seconds.

-

-

Data Processing: Apply Fourier transformation, phase correction, and baseline correction to the acquired Free Induction Decay (FID). Calibrate the spectrum by setting the TMS peak to 0.00 ppm. Integrate all signals and determine chemical shifts and coupling constants.

Predicted ¹³C NMR Spectroscopy

The ¹³C NMR spectrum will provide information on the carbon framework of the molecule. The chemical shifts are predicted based on the hybridization of the carbon atoms and the electronic effects of the substituents.

Predicted ¹³C NMR Data

Solvent: CDCl₃, Reference: CDCl₃ (77.16 ppm)

| Carbon | Predicted Chemical Shift (δ, ppm) | Rationale |

| C3 | 150 - 155 | Attached to the amine group and part of the pyrazole ring. |

| C7a | 140 - 145 | Bridgehead carbon adjacent to N1. |

| C3a | 135 - 140 | Bridgehead carbon adjacent to C3 and C4. |

| C5 | 125 - 130 | Aromatic CH. |

| C7 | 120 - 125 | Aromatic CH. |

| C6 | 115 - 120 | Aromatic CH. |

| C4 | 110 - 115 | Attached to the electron-withdrawing chlorine atom. |

| N-CH₂ | 40 - 45 | Ethyl group methylene carbon. |

| N-CH₂-CH₃ | 14 - 16 | Ethyl group methyl carbon. |

Experimental Protocol: ¹³C NMR Spectroscopy

-

Sample Preparation: Use the same sample prepared for ¹H NMR spectroscopy.

-

Instrument Setup: Utilize the same spectrometer and probe as for ¹H NMR.

-

Data Acquisition:

-

Acquire a proton-decoupled ¹³C spectrum.

-

Typical parameters: 512-1024 scans, spectral width of ~240 ppm, and a relaxation delay of 2 seconds.

-

-

Data Processing: Process the FID similarly to the ¹H spectrum. Reference the spectrum to the central peak of the CDCl₃ triplet at 77.16 ppm.

Structural Elucidation Workflow

Caption: Workflow for structural elucidation using NMR spectroscopy.

Predicted Mass Spectrometry

Mass spectrometry will be used to determine the molecular weight and elemental composition of the compound. The fragmentation pattern provides valuable structural information.

Predicted Mass Spectrometry Data

Ionization Mode: Electrospray Ionization (ESI+)

| m/z (Predicted) | Ion | Rationale |

| 196.06 / 198.06 | [M+H]⁺ | Molecular ion peak, showing the characteristic ~3:1 isotopic pattern for one chlorine atom. |

| 181.04 / 183.04 | [M+H - CH₃]⁺ | Loss of a methyl radical from the ethyl group. |

| 168.08 / 170.08 | [M+H - C₂H₄]⁺ | Loss of ethene via a rearrangement. |

| 161.03 | [M+H - Cl]⁺ | Loss of a chlorine radical. |

Isotopic Pattern of the Molecular Ion

The presence of a chlorine atom will result in a characteristic M+2 peak in the mass spectrum, with an intensity ratio of approximately 3:1 for the [M+H]⁺ and [M+H+2]⁺ ions, corresponding to the natural abundance of the ³⁵Cl and ³⁷Cl isotopes.[2]

Experimental Protocol: Mass Spectrometry

-

Sample Preparation: Prepare a dilute solution of the compound (~1 mg/mL) in a suitable solvent such as methanol or acetonitrile.

-

Instrument Setup:

-

Mass Spectrometer: High-resolution mass spectrometer (e.g., Q-TOF or Orbitrap).

-

Ionization Source: Electrospray ionization (ESI) in positive ion mode.

-

-

Data Acquisition: Infuse the sample solution into the ESI source. Acquire full scan mass spectra over a range of m/z 50-500. For fragmentation analysis, perform tandem MS (MS/MS) on the precursor ion (m/z 196.06).

-

Data Analysis: Determine the accurate mass of the molecular ion to confirm the elemental composition. Analyze the fragmentation pattern to corroborate the proposed structure.

Predicted Infrared (IR) Spectroscopy

The IR spectrum will show characteristic absorption bands for the functional groups present in the molecule.

Predicted IR Absorption Bands

| Wavenumber (cm⁻¹) | Functional Group | Vibration Mode | Intensity |

| 3450 - 3300 | N-H (amine) | Asymmetric & Symmetric Stretch | Medium |

| 3100 - 3000 | C-H (aromatic) | Stretch | Medium-Weak |

| 2980 - 2850 | C-H (aliphatic) | Stretch | Medium |

| 1620 - 1580 | N-H (amine) | Scissoring (Bend) | Medium-Strong |

| 1600 - 1450 | C=C (aromatic) | Ring Stretch | Medium-Strong |

| 1350 - 1250 | C-N (aromatic amine) | Stretch | Strong |

| 800 - 700 | C-Cl (aromatic) | Stretch | Strong |

Interpretation of Key IR Bands

-

N-H Stretching: The presence of a primary amine (NH₂) is expected to give rise to two distinct bands in the 3450-3300 cm⁻¹ region, corresponding to the asymmetric and symmetric N-H stretching vibrations.[3][4]

-

Aromatic C-H and C=C Stretching: The aromatic ring will show C-H stretching absorptions just above 3000 cm⁻¹ and characteristic C=C ring stretching vibrations in the 1600-1450 cm⁻¹ region.[5]

-

C-Cl Stretching: A strong absorption band in the fingerprint region, typically between 800 and 700 cm⁻¹, is indicative of the C-Cl bond.[3]

Experimental Protocol: IR Spectroscopy

-

Sample Preparation: For a solid sample, prepare a KBr pellet by grinding a small amount of the compound with dry potassium bromide and pressing it into a transparent disk. Alternatively, Attenuated Total Reflectance (ATR) can be used with the neat solid.

-

Instrument Setup: Use a Fourier Transform Infrared (FTIR) spectrometer.

-

Data Acquisition: Collect the spectrum over the range of 4000-400 cm⁻¹.

-

Data Analysis: Identify the characteristic absorption bands and assign them to the corresponding functional groups.

Conclusion

This guide provides a comprehensive, albeit predicted, spectroscopic profile of this compound. The predicted ¹H NMR, ¹³C NMR, Mass Spectrometry, and IR data are based on sound scientific principles and analysis of structurally similar compounds. The provided experimental protocols outline the standard procedures for obtaining and verifying this data. This information serves as a valuable resource for researchers in the fields of medicinal chemistry and drug development, facilitating the identification, characterization, and further investigation of this compound.

References

The Indazole-3-Amine Scaffold: A Privileged Motif in Drug Discovery and Development

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Authored by: A Senior Application Scientist

Abstract

The indazole-3-amine core represents a "privileged scaffold" in medicinal chemistry, demonstrating a remarkable versatility in engaging a diverse array of biological targets. This guide provides a comprehensive technical overview of the synthesis, biological evaluation, and therapeutic potential of substituted indazol-3-amines. We will delve into the mechanistic underpinnings of their activity in oncology, neuroinflammation, and inflammatory disorders, supported by detailed experimental protocols and structure-activity relationship (SAR) analyses. This document is intended to serve as a practical resource for researchers aiming to leverage the unique properties of this scaffold in the design and development of novel therapeutics.

The Indazole Nucleus: A Foundation for Potent Biological Activity

The indazole, a bicyclic heteroaromatic system composed of a fused benzene and pyrazole ring, has emerged as a cornerstone in the design of small molecule inhibitors. The 3-amino-substituted variant, in particular, has garnered significant attention due to its ability to form key hydrogen bond interactions with the hinge region of various protein kinases, a critical component of their active site. This interaction anchors the molecule, allowing for diverse substitutions at other positions of the indazole ring to project into and interact with other regions of the target protein, thereby dictating potency and selectivity. This inherent versatility has led to the development of several clinically approved drugs and a multitude of candidates in various stages of clinical trials.

Synthetic Strategies for Substituted Indazol-3-Amines

The efficient and versatile synthesis of the indazol-3-amine core and its derivatives is paramount for extensive SAR studies. Several robust synthetic routes have been established, with the choice of method often depending on the desired substitution pattern and the availability of starting materials.

Classical Synthesis from 2-Halobenzonitriles

A widely employed and straightforward method involves the cyclization of a substituted 2-halobenzonitrile with hydrazine. The reaction of a 2-fluorobenzonitrile with hydrazine hydrate is a common starting point.

Experimental Protocol: Synthesis of 1H-Indazol-3-amine from 2-Fluorobenzonitrile

-

Reaction Setup: In a round-bottom flask equipped with a reflux condenser, dissolve 2-fluorobenzonitrile (1.0 eq) in a suitable solvent such as n-butanol.

-

Addition of Hydrazine: Add hydrazine hydrate (3.0-5.0 eq) to the solution.

-

Reflux: Heat the reaction mixture to reflux (typically 110-120 °C) and monitor the reaction progress by Thin Layer Chromatography (TLC). The reaction is generally complete within 4-8 hours.

-

Work-up: Upon completion, cool the reaction mixture to room temperature. The product often precipitates out of the solution.

-

Isolation: Collect the precipitate by filtration, wash with a cold solvent like diethyl ether or ethanol to remove impurities.

-

Purification: The crude product can be further purified by recrystallization or column chromatography on silica gel to afford the pure 1H-indazol-3-amine.

Palladium-Catalyzed Cross-Coupling for C-5 Arylation

To explore the SAR at the C-5 position, Suzuki cross-coupling is a powerful tool. This reaction allows for the introduction of a wide variety of aryl and heteroaryl moieties.[1]

Experimental Protocol: Suzuki Coupling for the Synthesis of 5-Aryl-1H-indazol-3-amines [1]

-

Starting Material: Begin with a 5-bromo-1H-indazol-3-amine (1.0 eq).

-

Reaction Setup: In a Schlenk flask, combine the 5-bromo-1H-indazol-3-amine, a substituted arylboronic acid or ester (1.2-1.5 eq), a palladium catalyst such as Pd(dppf)Cl2 (0.05-0.1 eq), and a base like cesium carbonate (Cs2CO3) (2.0-3.0 eq).

-

Solvent: Add a degassed solvent system, typically a mixture of 1,4-dioxane and water (e.g., 4:1 v/v).

-

Reaction Conditions: Heat the mixture under an inert atmosphere (e.g., nitrogen or argon) at 80-100 °C for 6-12 hours, monitoring by TLC.

-

Work-up: After cooling, dilute the reaction mixture with water and extract with an organic solvent such as ethyl acetate.

-

Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the residue by column chromatography to yield the desired 5-aryl-1H-indazol-3-amine.

Anticancer Activity: Targeting Key Oncogenic Pathways

Substituted indazol-3-amines have demonstrated remarkable efficacy as anticancer agents, primarily through the inhibition of protein kinases that are crucial for tumor growth, proliferation, and angiogenesis.

Inhibition of Receptor Tyrosine Kinases (RTKs)

VEGFR and FGFR Inhibition: Angiogenesis, the formation of new blood vessels, is a critical process for tumor growth and metastasis. Vascular Endothelial Growth Factor Receptors (VEGFRs) and Fibroblast Growth Factor Receptors (FGFRs) are key RTKs that regulate angiogenesis. Several indazole-3-amine derivatives have been developed as potent inhibitors of these receptors.

Mechanism of Action: VEGFR-2 Inhibition

The diagram below illustrates the VEGF signaling pathway and the point of inhibition by indazole-3-amine derivatives. These compounds typically act as ATP-competitive inhibitors, binding to the kinase domain of VEGFR-2 and preventing its autophosphorylation and the subsequent downstream signaling cascade that promotes endothelial cell proliferation and migration.[][3][4][5]

Figure 1: Simplified VEGF signaling pathway and inhibition by indazol-3-amines.

Table 1: IC50 Values of Representative Indazole-3-amine Derivatives against RTKs and Cancer Cell Lines

| Compound ID | Target Kinase | IC50 (nM) | Cancer Cell Line | IC50 (µM) | Reference |

| Axitinib | VEGFR-2 | 0.2 | HUVEC | - | [6] |

| Pazopanib | VEGFR-2 | 30 | - | - | [6] |

| Compound 1 | FGFR1 | 100 | - | - | [7][8] |

| Compound 9u | FGFR1 | 3.3 | SNU-16 | 0.468 | [9] |

| Compound 11 | VEGFR-2 | 190 | A549 | 10.61 | [10] |

| Compound 32 | VEGFR-2 | 800 | - | - | [11] |

| Compound 33 | VEGFR-2 | 570 | - | - | [11] |

| Compound 4f | - | - | MCF-7 | 1.629 | [12] |

| Compound 4i | - | - | MCF-7 | 1.841 | [12] |

| Compound 6o | - | - | K562 | 5.15 | [1] |

| Compound 2f | - | - | 4T1 | 0.23 | [13] |

Inhibition of Cyclin-Dependent Kinases (CDKs)

CDKs are a family of protein kinases that regulate the cell cycle. Their dysregulation is a hallmark of cancer. Indazole-3-amines have been developed as potent inhibitors of various CDKs, leading to cell cycle arrest and apoptosis.

Mechanism of Action: CDK/Cyclin Regulation of the Cell Cycle

The progression through the different phases of the cell cycle is tightly controlled by the sequential activation and deactivation of CDK/cyclin complexes. Indazole-3-amine inhibitors can block the activity of these complexes, leading to cell cycle arrest, typically at the G1/S or G2/M transitions.[14][15][16][17][18]

Figure 2: Simplified representation of cell cycle control by CDK/cyclin complexes and the inhibitory action of indazol-3-amines.

Table 2: IC50 Values of Representative Indazole-3-amine Derivatives against CDKs

| Compound ID | Target Kinase | IC50 (µM) | Reference |

| Compound 53 | CDK2/cyclin A | 0.0619 | [19] |

| Compound 59 | CDK2/cyclin A | 0.120 | [19] |

| Compound 9a | CDK2 | 1.630 | [20] |

| Compound 14g | CDK2 | 0.460 | [20] |

| Compound 51 | CDK2 | 0.0009-0.0015 | [21] |

In Vitro Evaluation of Anticancer Activity

A battery of in vitro assays is essential to characterize the anticancer potential of newly synthesized indazol-3-amine derivatives.

Experimental Workflow: In Vitro Anticancer Evaluation

Figure 3: A typical workflow for the in vitro evaluation of anticancer activity of indazol-3-amine derivatives.

Detailed Protocols:

-

MTT Assay for Cell Viability: This colorimetric assay measures the metabolic activity of cells as an indicator of their viability.[15][17][22]

-

Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight.

-

Compound Treatment: Treat the cells with various concentrations of the indazol-3-amine derivatives for 48-72 hours.

-

MTT Addition: Add MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

-

Formazan Solubilization: Remove the medium and add DMSO to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability and determine the IC50 value.

-

-

Annexin V/PI Apoptosis Assay: This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.[3][6][16][23][24]

-

Cell Treatment: Treat cells with the test compound for a specified time.

-

Cell Harvesting: Harvest the cells and wash with cold PBS.

-

Staining: Resuspend the cells in Annexin V binding buffer and add FITC-conjugated Annexin V and Propidium Iodide (PI).

-

Incubation: Incubate in the dark at room temperature for 15 minutes.

-

Flow Cytometry Analysis: Analyze the stained cells by flow cytometry.

-

-

Cell Cycle Analysis: This assay uses flow cytometry to determine the distribution of cells in the different phases of the cell cycle.[8][12][25][26][27]

-

Cell Treatment and Harvesting: Treat and harvest cells as in the apoptosis assay.

-

Fixation: Fix the cells in cold 70% ethanol.

-

Staining: Stain the cells with a solution containing PI and RNase.

-

Flow Cytometry Analysis: Analyze the DNA content of the cells by flow cytometry.

-

-

Western Blotting: This technique is used to detect and quantify the expression levels of specific proteins involved in signaling pathways affected by the indazole derivatives.[1][][19][28][29]

-

Protein Extraction: Lyse the treated cells and quantify the protein concentration.

-

SDS-PAGE: Separate the proteins by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis.

-

Protein Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.

-

Blocking: Block the membrane to prevent non-specific antibody binding.

-

Antibody Incubation: Incubate the membrane with primary antibodies against the target proteins, followed by HRP-conjugated secondary antibodies.

-

Detection: Detect the protein bands using a chemiluminescence substrate and an imaging system.

-

Neuroprotective Potential: Targeting Pathways in Neurodegenerative Diseases

Emerging evidence suggests that substituted indazol-3-amines may have therapeutic potential in neurodegenerative disorders like Alzheimer's disease by targeting key enzymes involved in the disease pathology.

Inhibition of BACE1 and GSK-3β

Beta-secretase 1 (BACE1) and Glycogen Synthase Kinase-3β (GSK-3β) are two key enzymes implicated in the pathogenesis of Alzheimer's disease. BACE1 is involved in the production of amyloid-beta plaques, while GSK-3β is responsible for the hyperphosphorylation of tau protein, leading to the formation of neurofibrillary tangles.

Mechanism of Action: GSK-3β Signaling in Alzheimer's Disease

The following diagram depicts the role of GSK-3β in tau hyperphosphorylation and its potential inhibition by indazole-3-amine derivatives.[22][23][25][30][31]

Figure 4: Simplified GSK-3β signaling pathway in Alzheimer's disease and its inhibition.

Experimental Protocol: In Vitro GSK-3β Kinase Assay [11][14][21][32][33]

-

Reaction Mixture: Prepare a reaction mixture containing recombinant GSK-3β enzyme, a specific substrate (e.g., a synthetic peptide), and ATP in a kinase buffer.

-

Inhibitor Addition: Add the indazol-3-amine test compounds at various concentrations.

-

Incubation: Incubate the reaction at 30°C for a defined period (e.g., 30-60 minutes).

-

Detection: Measure the amount of phosphorylated substrate using a suitable detection method, such as a luminescence-based assay that quantifies the amount of ADP produced (e.g., ADP-Glo™).

-

Data Analysis: Calculate the percentage of inhibition and determine the IC50 value.

Anti-inflammatory Activity: Modulating Inflammatory Pathways

The indazole scaffold has also been explored for its anti-inflammatory properties, with derivatives showing inhibitory activity against key enzymes in the inflammatory cascade.

Inhibition of COX and LOX Enzymes

Cyclooxygenase (COX) and lipoxygenase (LOX) are enzymes that play a crucial role in the biosynthesis of pro-inflammatory mediators such as prostaglandins and leukotrienes from arachidonic acid.

Mechanism of Action: COX and LOX Inflammatory Pathways

The diagram below illustrates the arachidonic acid cascade and the inhibitory effects of indazole-3-amines on COX and LOX enzymes.[24][34][35][36][37]

Figure 5: Simplified inflammatory cascade showing COX and LOX pathways and their inhibition.

In Vitro and In Vivo Evaluation of Anti-inflammatory Activity

Experimental Protocols:

-

Nitric Oxide (NO) Production Assay: This assay measures the production of nitrite, a stable metabolite of NO, in lipopolysaccharide (LPS)-stimulated macrophage cells.[5][18][36][37][38]

-

Cell Culture: Culture macrophage cells (e.g., RAW 264.7) in a 96-well plate.

-

Treatment: Treat the cells with the test compounds and then stimulate with LPS.

-

Griess Assay: After 24 hours, collect the cell culture supernatant and measure the nitrite concentration using the Griess reagent.

-

-

Lipid Peroxidation Assay: This assay measures the levels of malondialdehyde (MDA), a marker of oxidative stress and lipid peroxidation.[10][30][34][39][40]

-

Sample Preparation: Prepare tissue homogenates or cell lysates.

-

TBA Reaction: React the sample with thiobarbituric acid (TBA) at high temperature to form a colored product.

-

Absorbance Measurement: Measure the absorbance of the MDA-TBA adduct at 532 nm.

-

-

Carrageenan-Induced Paw Edema in Rats (In Vivo): This is a classic model of acute inflammation.[7][20][31][35][41]

-

Animal Dosing: Administer the test compounds to rats orally or intraperitoneally.

-

Carrageenan Injection: After a set time, inject a solution of carrageenan into the sub-plantar region of the rat's hind paw.

-

Paw Volume Measurement: Measure the paw volume at regular intervals using a plethysmometer.

-

Data Analysis: Calculate the percentage of inhibition of edema compared to the control group.

-

Conclusion and Future Perspectives

The substituted indazol-3-amine scaffold has proven to be a highly fruitful starting point for the development of potent and selective inhibitors of a wide range of therapeutic targets. Its success in oncology is well-established, and its potential in neurodegenerative and inflammatory diseases is rapidly emerging. The synthetic accessibility and the modular nature of the indazole core allow for extensive chemical exploration to optimize potency, selectivity, and pharmacokinetic properties. Future research in this area will likely focus on the development of next-generation inhibitors with improved safety profiles, the exploration of novel therapeutic applications, and the use of advanced computational methods to guide the rational design of new derivatives. This in-depth guide provides a solid foundation for researchers to contribute to the exciting and impactful field of indazole-based drug discovery.

References

- 1. Design, Synthesis and Antitumor Activity of 1H-indazole-3-amine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 3. cusabio.com [cusabio.com]

- 4. medium.com [medium.com]

- 5. ClinPGx [clinpgx.org]

- 6. benchchem.com [benchchem.com]

- 7. benthamdirect.com [benthamdirect.com]

- 8. Identification of novel indazole-based inhibitors of fibroblast growth factor receptor 1 (FGFR1) | Semantic Scholar [semanticscholar.org]

- 9. Design, synthesis and biological evaluation of novel 1H-1,2,4-triazole, benzothiazole and indazole-based derivatives as potent FGFR1 inhibitors viafragment-based virtual screening - PMC [pmc.ncbi.nlm.nih.gov]

- 10. New Series of VEGFR-2 Inhibitors and Apoptosis Enhancers: Design, Synthesis and Biological Evaluation - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Role of heterocycles in inhibition of VEGFR-2 – a recent update (2019–2022) - PMC [pmc.ncbi.nlm.nih.gov]

- 12. New Indazol-Pyrimidine-Based Derivatives as Selective Anticancer Agents: Design, Synthesis, and In Silico Studies - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Synthesis and biological evaluation of indazole derivatives as anti-cancer agents - RSC Advances (RSC Publishing) DOI:10.1039/D1RA01147B [pubs.rsc.org]

- 14. researchgate.net [researchgate.net]

- 15. creative-diagnostics.com [creative-diagnostics.com]

- 16. bio.libretexts.org [bio.libretexts.org]

- 17. researchgate.net [researchgate.net]

- 18. Cyclin-dependent kinase - Wikipedia [en.wikipedia.org]

- 19. Tetrahydroindazole inhibitors of CDK2/cyclin complexes - PMC [pmc.ncbi.nlm.nih.gov]

- 20. mdpi.com [mdpi.com]

- 21. Development of highly potent and selective diaminothiazole inhibitors of cyclin-dependent kinases - PMC [pmc.ncbi.nlm.nih.gov]

- 22. researchgate.net [researchgate.net]

- 23. PI3K/AKT/GSK-3B signaling pathway in neuronal cells of Alzheimer’s disease [pfocr.wikipathways.org]

- 24. researchgate.net [researchgate.net]

- 25. researchgate.net [researchgate.net]

- 26. researchgate.net [researchgate.net]

- 27. Recent updates on potential of VEGFR-2 small-molecule inhibitors as anticancer agents - RSC Advances (RSC Publishing) DOI:10.1039/D4RA05244G [pubs.rsc.org]

- 28. researchgate.net [researchgate.net]

- 29. researchgate.net [researchgate.net]

- 30. Glycogen synthase kinase-3 signaling in Alzheimer’s disease - PMC [pmc.ncbi.nlm.nih.gov]

- 31. researchgate.net [researchgate.net]

- 32. Role of BACE1 in Alzheimer’s synaptic function - PMC [pmc.ncbi.nlm.nih.gov]

- 33. Efficient and convenient synthesis of indazol-3(2H)-ones and 2-aminobenzonitriles - PubMed [pubmed.ncbi.nlm.nih.gov]

- 34. researchgate.net [researchgate.net]

- 35. researchgate.net [researchgate.net]

- 36. Dual anti-inflammatory activities of COX-2/5-LOX driven by kratom alkaloid extracts in lipopolysaccharide-induced RAW 264.7 cells - PMC [pmc.ncbi.nlm.nih.gov]

- 37. mdpi.com [mdpi.com]

- 38. Indazole synthesis [organic-chemistry.org]

- 39. mdpi.com [mdpi.com]

- 40. Identification of an Indazole-Based Pharmacophore for the Inhibition of FGFR Kinases Using Fragment-Led de Novo Design - PMC [pmc.ncbi.nlm.nih.gov]

- 41. The β-Secretase BACE1 in Alzheimer’s Disease - PMC [pmc.ncbi.nlm.nih.gov]

Solubility profile of 4-Chloro-1-ethyl-1H-indazol-3-amine

An In-Depth Technical Guide to the Solubility Profile of 4-Chloro-1-ethyl-1H-indazol-3-amine

Executive Summary

The aqueous solubility of an active pharmaceutical ingredient (API) is a critical physicochemical parameter that dictates its biopharmaceutical properties, including dissolution rate, absorption, and ultimately, bioavailability.[1] For drug development professionals, a comprehensive understanding of an API's solubility profile is not merely an academic exercise but a foundational pillar for strategic decision-making, from lead optimization to formulation design.[2] This guide provides a detailed examination of the solubility profile of this compound, a representative heterocyclic amine compound. We will explore the theoretical underpinnings of its solubility, present robust, field-proven experimental protocols for its determination, and discuss the interpretation of solubility data within the context of the Biopharmaceutics Classification System (BCS) to guide preclinical and formulation strategies.

Introduction: The Centrality of Solubility in Drug Development

In the journey of a drug candidate from bench to bedside, few properties are as influential as solubility. Poor aqueous solubility is a primary contributor to low and erratic bioavailability for orally administered drugs, leading to suboptimal therapeutic efficacy and increased development costs.[1][3] Identifying and characterizing solubility limitations early in the preclinical phase allows for the implementation of rational mitigation strategies, such as salt formation, particle size reduction, or the use of enabling formulations.[2][4]

This document uses this compound as a case study to illustrate the principles and practices of solubility profiling. Its structure, featuring a basic amine group and lipophilic moieties, presents a classic example of pH-dependent solubility, making it an excellent model for this technical discussion.

Physicochemical Characterization of this compound

A molecule's structure is the primary determinant of its solubility.[1] Understanding the key functional groups and overall architecture of this compound allows us to predict its behavior in aqueous media.

| Property | Value | Source |

| Molecular Formula | C₉H₁₀ClN₃ | [5] |

| Molecular Weight | 195.65 g/mol | [5] |

| CAS Number | 1015846-49-7 | [5] |

| Chemical Structure | (See Figure 1 below) | |

| Predicted LogP | ~2.3 - 2.8 (Increased from parent LogP of 1.80 due to ethyl group) | [6] (parent) |

| Key Functional Groups | Aromatic Amine (basic), Chloro group (lipophilic), Ethyl group (lipophilic) |

Figure 1: Chemical Structure of this compound (A chemical structure diagram would be inserted here in a full whitepaper)

The presence of the basic 3-amino group is the most significant feature influencing aqueous solubility. This group can be protonated in acidic environments, forming a more soluble cationic species (the conjugate acid).[7][8] Conversely, the chloro and ethyl substituents contribute to the molecule's overall lipophilicity, which tends to decrease its intrinsic solubility in water.[7] This structural dichotomy—a polar, ionizable group attached to a nonpolar scaffold—is common among drug candidates and underscores the necessity of a pH-solubility profile.

The Theoretical Framework of Solubility Measurement

Before delving into experimental design, it is crucial to distinguish between the two primary types of solubility measurements used in drug discovery: thermodynamic and kinetic.

Thermodynamic vs. Kinetic Solubility: Equilibrium vs. Speed

Thermodynamic solubility is the "true" solubility of a compound at equilibrium. It is defined as the saturation concentration of the most stable crystalline form of the compound in a specific solvent system at a given temperature and pressure.[1] This measurement is resource-intensive but provides the definitive value needed for late-stage development, formulation, and regulatory filings.[9]

Kinetic solubility , in contrast, measures the concentration of a compound when it first precipitates from a solution that has been rapidly prepared, typically by adding a concentrated DMSO stock solution to an aqueous buffer.[10][11] This high-throughput method is invaluable during early discovery for screening large numbers of compounds, but it often overestimates the true thermodynamic solubility because the precipitate may be amorphous or a less stable polymorph.[9][10]

The choice between these assays is a strategic one, dictated by the stage of the drug development process.

pH-Dependent Solubility and the Henderson-Hasselbalch Equation

For an ionizable compound like this compound, which is a weak base (B), its solubility is a function of the solution's pH. In an aqueous environment, it establishes an equilibrium with its protonated form (BH⁺):

B + H₂O ⇌ BH⁺ + OH⁻

The solubility of the uncharged base (the intrinsic solubility, S₀) is typically low. However, the protonated, charged form is significantly more soluble in water.[12] The total solubility (S) at a given pH is the sum of the ionized and un-ionized species. For a base, solubility increases as the pH drops below its pKa.[12][13] This relationship is fundamental to predicting how a drug will behave in the variable pH environments of the gastrointestinal tract.

Caption: pH effect on the solubility of a basic compound.

Experimental Protocols for Solubility Profiling

A robust solubility assessment relies on well-designed, validated experimental protocols. The following sections detail the gold-standard methods.

Protocol: Thermodynamic Solubility via the Shake-Flask Method

The shake-flask method is the most reliable technique for determining thermodynamic solubility and is recommended by regulatory bodies like the WHO.[14][15]

Causality & Rationale: This method ensures that the solution reaches true equilibrium with an excess of the solid API, providing a definitive solubility value. The extended incubation time allows for potential solid-state phase transitions to the most stable polymorph, which is critical for accurate measurement.[14]

Step-by-Step Methodology:

-

Preparation: Add an excess amount of solid this compound to a series of vials containing the desired aqueous media (e.g., pH 1.2, 4.5, 6.8 buffers). The excess solid should be visually apparent.

-

Equilibration: Seal the vials and place them in an orbital shaker or rotator in a temperature-controlled environment (typically 25°C or 37°C). Agitate for a defined period (e.g., 24-72 hours) until equilibrium is reached.[15]

-

Phase Separation: After equilibration, allow the suspension to settle. Separate the saturated supernatant from the excess solid using centrifugation followed by filtration through a low-binding filter (e.g., 0.22 µm PVDF).

-

Quantification: Accurately dilute the clear supernatant with a suitable mobile phase. Analyze the concentration of the dissolved API using a validated analytical method, such as High-Performance Liquid Chromatography with UV detection (HPLC-UV).[14]

-

Solid-State Analysis: Analyze the remaining solid residue using techniques like polarized light microscopy or X-ray powder diffraction (XRPD) to confirm the crystalline form.[10]

Caption: Workflow for the Shake-Flask Thermodynamic Solubility Assay.

Protocol: Kinetic Solubility via Laser Nephelometry

This high-throughput method is ideal for early-stage discovery where speed and compound economy are paramount.[9][16]

Causality & Rationale: The method relies on the principle that as a compound precipitates from solution, the resulting suspended particles will scatter light. Nephelometry measures this scattered light at a 90° angle, providing a highly sensitive detection of the exact point of precipitation.[16] Starting from a DMSO stock mimics the conditions of many high-throughput biological screens.

Step-by-Step Methodology:

-

Stock Solution: Prepare a high-concentration stock solution of this compound in 100% DMSO (e.g., 10 mM).

-

Assay Plate Preparation: In a microplate, add the desired aqueous buffer (e.g., phosphate-buffered saline, pH 7.4).

-

Titration: Use a liquid handler to make serial additions of the DMSO stock solution into the aqueous buffer.

-

Detection: After each addition and a brief mixing period, measure the turbidity of the solution using a laser nephelometer.

-

Data Analysis: The concentration at which a significant increase in light scattering is detected is reported as the kinetic solubility.

Data Interpretation and Strategic Application

The data generated from these experiments must be contextualized to guide drug development.

Exemplary Solubility Data

The following table presents hypothetical but realistic solubility data for this compound, illustrating how results should be structured.

| Medium / Condition | Solubility (µg/mL) | Method | Implication |

| pH 1.2 Buffer (SGF) | > 1000 | Thermodynamic | High solubility in the stomach. |

| pH 4.5 Buffer | 150 | Thermodynamic | Moderate solubility in the upper intestine. |

| pH 6.8 Buffer (SIF) | < 10 | Thermodynamic | Low solubility in the lower intestine. |

| Phosphate Buffered Saline (pH 7.4) | < 5 | Thermodynamic | Very low solubility at physiological pH. |

| Water | < 5 | Thermodynamic | Poor intrinsic water solubility. |

| PBS (pH 7.4) | 45 | Kinetic | Overestimation due to amorphous precipitation.[10] |

Biopharmaceutics Classification System (BCS)

The BCS is a regulatory framework that classifies drugs into four categories based on their aqueous solubility and intestinal permeability.[17][18] This classification helps predict a drug's in vivo performance.

-

Class I: High Solubility, High Permeability

-

Class II: Low Solubility, High Permeability

-

Class III: High Solubility, Low Permeability

-

Class IV: Low Solubility, Low Permeability

A drug is considered "highly soluble" if its highest dose strength is soluble in ≤ 250 mL of aqueous media over the pH range of 1.2 to 6.8.[17][19] Based on the exemplary data, where solubility drops significantly to <10 µg/mL at pH 6.8, this compound would likely be classified as a low solubility compound. Assuming it has good membrane-crossing characteristics (high permeability) due to its lipophilic nature, it would be a BCS Class II compound.

Implications of a BCS Class II Classification: For BCS Class II drugs, the rate-limiting step for absorption is drug dissolution.[20] This means that formulation strategies must focus on enhancing the dissolution rate. Potential approaches include:

-

Salt Formation: Creating a salt with an appropriate counter-ion can dramatically improve solubility and dissolution rate.[10]

-

Amorphous Solid Dispersions: Formulating the API in an amorphous state with a polymer carrier can prevent crystallization and maintain a supersaturated state in vivo.

-

Particle Size Reduction: Micronization or nanomilling increases the surface area of the drug particles, leading to a faster dissolution rate according to the Noyes-Whitney equation.

Conclusion

A thorough and methodologically sound characterization of a drug candidate's solubility is an indispensable component of modern drug development. The profile of this compound, with its pronounced pH-dependency and likely classification as a BCS Class II compound, highlights the necessity of moving beyond single-point measurements. By employing a strategic combination of kinetic and thermodynamic assays, establishing a comprehensive pH-solubility profile, and interpreting the results within the BCS framework, researchers can proactively address potential biopharmaceutical challenges, de-risk their development programs, and design formulations optimized for clinical success.

References

- 1. creative-biolabs.com [creative-biolabs.com]

- 2. dda.creative-bioarray.com [dda.creative-bioarray.com]

- 3. enamine.net [enamine.net]

- 4. scispace.com [scispace.com]

- 5. This compound AldrichCPR 1015846-49-7 [sigmaaldrich.com]

- 6. 4-chloro-1H-indazol-3-amine | CAS#:20925-60-4 | Chemsrc [chemsrc.com]

- 7. issr.edu.kh [issr.edu.kh]

- 8. How do amines and amides affect the pH of a solution? - Blog [chemgulf.com]

- 9. Aqueous Solubility Assay - Enamine [enamine.net]

- 10. ovid.com [ovid.com]

- 11. creative-bioarray.com [creative-bioarray.com]

- 12. pharmatutor.org [pharmatutor.org]

- 13. reddit.com [reddit.com]

- 14. dissolutiontech.com [dissolutiontech.com]

- 15. who.int [who.int]

- 16. rheolution.com [rheolution.com]

- 17. Biopharmaceutics Classification System - Wikipedia [en.wikipedia.org]

- 18. gsconlinepress.com [gsconlinepress.com]

- 19. dissolutiontech.com [dissolutiontech.com]

- 20. Emerging Role of Biopharmaceutical Classification and Biopharmaceutical Drug Disposition System in Dosage form Development: A Systematic Review - PMC [pmc.ncbi.nlm.nih.gov]

Introduction to 1H-indazol-3-amine derivatives in medicinal chemistry

An In-Depth Technical Guide to 1H-Indazol-3-Amine Derivatives in Medicinal Chemistry

For Researchers, Scientists, and Drug Development Professionals

Abstract

The 1H-indazole scaffold represents a cornerstone in modern medicinal chemistry, recognized as a "privileged" structure due to its prevalence in a multitude of biologically active compounds. Among its variants, the 1H-indazol-3-amine core has emerged as a particularly fruitful pharmacophore, especially in the realm of oncology. Its unique structural and electronic properties allow it to serve as an effective hinge-binding motif for various protein kinases, which are critical targets in cancer therapy. This technical guide provides a comprehensive overview of the synthesis, biological activities, and therapeutic applications of 1H-indazol-3-amine derivatives. We will delve into the causality behind synthetic strategies, explore the mechanisms of action, and present detailed experimental protocols, offering field-proven insights for professionals in drug discovery and development.

The 1H-Indazol-3-Amine Core: A Privileged Scaffold in Drug Discovery

Indazole, a bicyclic aromatic heterocycle, consists of a benzene ring fused to a pyrazole ring. While several tautomeric forms exist, the 1H-tautomer is generally the most thermodynamically stable and has been extensively explored in drug design.[1] The addition of an amine group at the C3 position endows the 1H-indazol-3-amine scaffold with a critical hydrogen-bonding capability. This feature makes it an exceptional bioisostere for adenine, enabling it to function as an effective "hinge-binding fragment" that anchors to the ATP-binding site of protein kinases.[2][3]

The clinical and commercial success of indazole-based drugs underscores the significance of this scaffold. Marketed therapeutics such as:

-

Pazopanib: A multi-kinase inhibitor for renal cell carcinoma.

-

Axitinib: A selective inhibitor of VEGFRs used in advanced renal cell carcinoma.[2][4]

-

Entrectinib: An inhibitor of ALK, ROS1, and TRK for tumors with specific gene fusions.[2][5]

-

Niraparib: A PARP inhibitor for ovarian cancer.[2]

-

Linifanib: A multi-targeted tyrosine kinase inhibitor.[2][3]

These examples highlight the versatility of the indazole core in targeting diverse protein families, validating its status as a foundational element in contemporary medicinal chemistry.[2][6][7]

Synthetic Strategies: Building the 1H-Indazol-3-Amine Core and Its Analogs

The construction of the 1H-indazol-3-amine scaffold and its subsequent diversification are crucial for exploring structure-activity relationships (SAR). A robust and high-yielding synthetic route is paramount for medicinal chemistry campaigns.

Core Synthesis via Nucleophilic Aromatic Substitution

A prevalent and efficient method for synthesizing the 3-aminoindazole core involves the reaction of an activated 2-halobenzonitrile with hydrazine. The use of 2-fluorobenzonitrile is particularly common due to the high electronegativity of fluorine, which activates the aromatic ring toward nucleophilic attack.

A typical reaction proceeds by refluxing a substituted 2-fluorobenzonitrile with hydrazine hydrate.[2][6] This one-step cyclization is often high-yielding and serves as the primary entry point to the scaffold.[2]

Diversification via Cross-Coupling Reactions

To explore the chemical space and optimize biological activity, diversification of the indazole core is essential. Palladium-catalyzed cross-coupling reactions, particularly the Suzuki-Miyaura coupling, are workhorse reactions for this purpose. Starting with a halogenated 3-aminoindazole (e.g., 5-bromo-1H-indazol-3-amine), various aryl or heteroaryl boronic acids or esters can be coupled to introduce a wide range of substituents at the C5 position.[2] This strategy is fundamental for modulating the pharmacokinetic and pharmacodynamic properties of the final compounds.

General Synthetic Workflow

The following diagram illustrates a common workflow for the synthesis and diversification of 1H-indazol-3-amine derivatives, beginning with a substituted 2-fluorobenzonitrile.

References

- 1. benchchem.com [benchchem.com]

- 2. Design, Synthesis and Antitumor Activity of 1H-indazole-3-amine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Design, Synthesis and Antitumor Activity of 1H-indazole-3-amine Derivatives [mdpi.com]

- 4. Design, synthesis, and biological evaluation of novel N-(1H-indazol-6-yl)benzenesulfonamide derivatives as potent PLK4 inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Indazole – an emerging privileged scaffold: synthesis and its biological significance - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

Methodological & Application

Application Notes & Protocols: 4-Chloro-1-ethyl-1H-indazol-3-amine as a Versatile Synthetic Intermediate

Introduction: The Strategic Value of the Indazole Scaffold

The indazole ring system is a privileged scaffold in modern medicinal chemistry, forming the core of numerous clinically significant therapeutic agents.[1] Its unique electronic properties and ability to participate in key hydrogen bonding interactions have made it a cornerstone in the design of kinase inhibitors, anti-cancer agents, and other targeted therapies.[1][2][3] Within this class, 4-Chloro-1-ethyl-1H-indazol-3-amine emerges as a particularly valuable synthetic intermediate. The strategic placement of the 4-chloro substituent provides a handle for further functionalization via cross-coupling reactions, while the 1-ethyl group enhances lipophilicity and modulates solubility, often improving pharmacokinetic profiles. The 3-amino group serves as a primary nucleophilic center for building out complex molecular architectures, most commonly through amide bond formation.

This guide provides an in-depth look at the properties, synthesis, and application of this compound, offering field-proven insights and detailed protocols for researchers in drug discovery and chemical development.

Physicochemical Properties & Safety Data

A thorough understanding of a reagent's properties is fundamental to its successful application and safe handling.

Table 1: Physicochemical Data for this compound

| Property | Value | Reference |

| CAS Number | 1015846-49-7 | [4] |

| Molecular Formula | C₉H₁₀ClN₃ | [4] |

| Molecular Weight | 195.65 g/mol | [4] |

| Appearance | Solid | [4] |

| InChI Key | QVSAXMOYEMOPII-UHFFFAOYSA-N | [4] |

| SMILES | CCn1nc(N)c2c(Cl)cccc12 | [4] |

Safety & Handling

As a potent chemical intermediate, this compound requires careful handling in a controlled laboratory environment.

-

GHS Classification: Acute Toxicity, Oral (Category 3).[4]

-

Signal Word: Danger.[4]

-

Hazard Statements: H301 (Toxic if swallowed).[4]

-

Precautionary Statements: P301 + P310 (IF SWALLOWED: Immediately call a POISON CENTER/doctor).[4]

Core Handling Protocol:

-

Always handle this compound in a properly functioning chemical fume hood.

-